molecular formula C11H16ClNO B13843131 3-(Cyclopentylamino)phenol Hydrochloride

3-(Cyclopentylamino)phenol Hydrochloride

Cat. No.: B13843131
M. Wt: 213.70 g/mol
InChI Key: VDZOVOQAHXHXAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylamino)phenol Hydrochloride typically involves the reaction of cyclopentylamine with phenol under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The detailed reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and cost-effectiveness. The product is then purified through crystallization or other suitable methods to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylamino)phenol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Cyclopentylamino)phenol Hydrochloride involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohexylamino)phenol Hydrochloride
  • 3-(Cyclopropylamino)phenol Hydrochloride
  • 3-(Cyclobutylamino)phenol Hydrochloride

Uniqueness

3-(Cyclopentylamino)phenol Hydrochloride is unique due to its specific cyclopentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly suitable for certain applications, such as its use in oxidative hair dye formulations, where it provides specific color properties and stability.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

3-(cyclopentylamino)phenol;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c13-11-7-3-6-10(8-11)12-9-4-1-2-5-9;/h3,6-9,12-13H,1-2,4-5H2;1H

InChI Key

VDZOVOQAHXHXAR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CC(=CC=C2)O.Cl

Origin of Product

United States

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